(3-Methoxy-4-methylideneoctyl)benzene
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Overview
Description
(3-Methoxy-4-methylideneoctyl)benzene is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with a methoxy group at the third position and a methylideneoctyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-methylideneoctyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-methylideneoctyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
(3-Methoxy-4-methylideneoctyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-methylideneoctyl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological and chemical entities.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-4-methylbenzene): Lacks the methylideneoctyl group, making it less hydrophobic.
(4-Methoxy-3-methylideneoctyl)benzene: Positional isomer with different substitution pattern.
(3-Ethoxy-4-methylideneoctyl)benzene: Ethoxy group instead of methoxy, affecting its electronic properties.
Uniqueness
(3-Methoxy-4-methylideneoctyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted chemical synthesis and specialized applications in various fields.
Properties
CAS No. |
656836-60-1 |
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Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(3-methoxy-4-methylideneoctyl)benzene |
InChI |
InChI=1S/C16H24O/c1-4-5-9-14(2)16(17-3)13-12-15-10-7-6-8-11-15/h6-8,10-11,16H,2,4-5,9,12-13H2,1,3H3 |
InChI Key |
HWTAJIYYAAHRMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
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